molecular formula C18H22N2O2 B7535630 N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide

N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide

Numéro de catalogue B7535630
Poids moléculaire: 298.4 g/mol
Clé InChI: XQGUOQYMXWVSOY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide, also known as XNT, is a synthetic compound that has been studied for its potential therapeutic applications. XNT belongs to a class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.

Mécanisme D'action

N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of this receptor without directly activating it. mGluR5 is a G protein-coupled receptor that is involved in various physiological and pathological processes in the brain, including synaptic plasticity, learning and memory, and drug addiction. This compound binds to a specific site on mGluR5, which enhances the receptor's sensitivity to glutamate, the primary neurotransmitter that activates mGluR5. This results in an increase in the activity of mGluR5, which can have downstream effects on various signaling pathways in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. This compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to reduce anxiety-like behavior and enhance social interaction in animal models of autism spectrum disorder. In addition, this compound has been shown to reduce drug-seeking behavior and prevent relapse in animal models of drug addiction.

Avantages Et Limitations Des Expériences En Laboratoire

N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that this compound is a selective and potent PAM of mGluR5, which means that it can be used to specifically modulate the activity of this receptor without affecting other receptors. This allows researchers to study the specific role of mGluR5 in various physiological and pathological processes. However, one limitation is that this compound has limited solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Orientations Futures

There are several future directions for the study of N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide. One direction is to further investigate the potential therapeutic applications of this compound in various neurological and psychiatric disorders. This could involve conducting more preclinical studies in animal models and eventually moving towards human clinical trials. Another direction is to investigate the underlying mechanisms of this compound's effects on synaptic plasticity and cognitive function. This could involve studying the downstream signaling pathways that are activated by mGluR5 and how they contribute to this compound's effects. Finally, another direction is to develop more potent and selective PAMs of mGluR5 that have improved pharmacokinetic properties, such as increased solubility and bioavailability.

Méthodes De Synthèse

N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-(2-methylpropyl)phenylacetic acid, which is then converted into 4-(2-methylpropyl)phenylacetonitrile. The nitrile group is then hydrolyzed to form 4-(2-methylpropyl)phenylacetic acid, which is then coupled with 6-oxo-1H-pyridine-3-carboxylic acid to form this compound. The final product is purified through recrystallization to obtain a white solid.

Applications De Recherche Scientifique

N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. This compound has been shown to enhance the activity of mGluR5, which is involved in regulating the release of neurotransmitters such as glutamate and dopamine. By modulating the activity of mGluR5, this compound may have the potential to restore the balance of neurotransmitter release in the brain, which is disrupted in various neurological and psychiatric disorders.

Propriétés

IUPAC Name

N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12(2)10-14-4-6-15(7-5-14)13(3)20-18(22)16-8-9-17(21)19-11-16/h4-9,11-13H,10H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGUOQYMXWVSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)NC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833313
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.